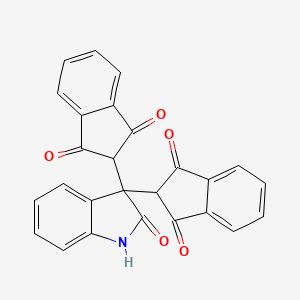
2,2'-(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)bis(1H-indene-1,3(2H)-dione)
Vue d'ensemble
Description
2,2'-(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)bis(1H-indene-1,3(2H)-dione), also known as C16H8N2O4, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of 2,2'-(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)bis(1H-indene-1,3(2H)-dione) is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. The compound has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)bis(1H-indene-1,3(2H)-dione) can induce DNA damage and activate DNA repair pathways in cells. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has potential applications in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2'-(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)bis(1H-indene-1,3(2H)-dione) in lab experiments is its ability to selectively bind to damaged DNA, making it a useful tool for studying DNA damage and repair pathways. However, the compound can be difficult to synthesize and handle, and its use requires expertise and caution.
Orientations Futures
There are several potential future directions for research involving 2,2'-(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)bis(1H-indene-1,3(2H)-dione). One area of interest is the development of new photosensitizers for use in photodynamic therapy. Researchers may also investigate the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies may be conducted to better understand the compound's mechanism of action and its effects on cellular pathways.
Applications De Recherche Scientifique
2,2'-(2-oxo-2,3-dihydro-1H-indole-3,3-diyl)bis(1H-indene-1,3(2H)-dione) has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of DNA damage, as it can selectively bind to damaged DNA and emit fluorescence. It has also been used as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Propriétés
IUPAC Name |
2-[3-(1,3-dioxoinden-2-yl)-2-oxo-1H-indol-3-yl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H15NO5/c28-21-13-7-1-2-8-14(13)22(29)19(21)26(17-11-5-6-12-18(17)27-25(26)32)20-23(30)15-9-3-4-10-16(15)24(20)31/h1-12,19-20H,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENUEBXWGXEYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3(C4=CC=CC=C4NC3=O)C5C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



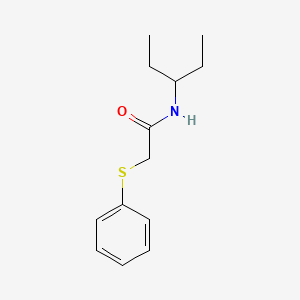
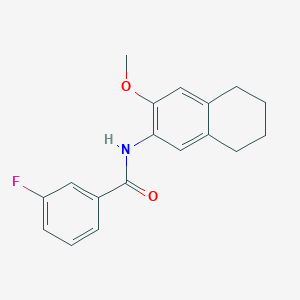
![N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3461760.png)
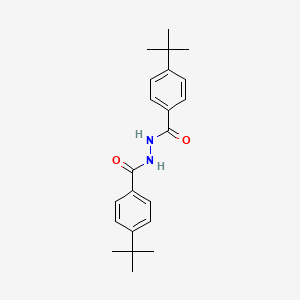
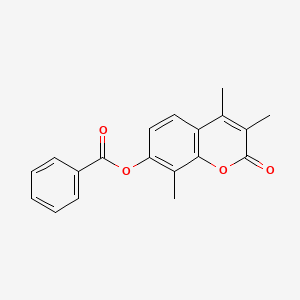
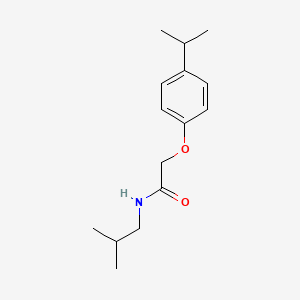
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3461804.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B3461808.png)
![4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B3461814.png)
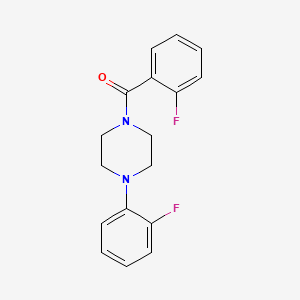
![2-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3461824.png)
![4-[2-(3-fluoro-4-methoxyphenyl)ethanethioyl]morpholine](/img/structure/B3461826.png)

![N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide](/img/structure/B3461832.png)